4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes bromine, methyl, trifluoromethyl, and thieno[2,3-D]pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[2,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine derivatives.
Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) are commonly employed.
Attachment of the pyrazole ring: This step involves the formation of the pyrazole ring through condensation reactions with hydrazine derivatives.
Incorporation of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H11BrF3N5O2S |
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Molecular Weight |
450.24 g/mol |
IUPAC Name |
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11BrF3N5O2S/c1-5-4-7-12(26-5)19-6(2)23(13(7)25)21-11(24)9-8(15)10(14(16,17)18)20-22(9)3/h4H,1-3H3,(H,21,24) |
InChI Key |
AKPGFGUGZNIZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Br)C |
Origin of Product |
United States |
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